2-[(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid

Physicochemical profiling Lipophilicity logP

Many TZD-based probes suffer from unpredictable SAR, making analog selection risky for ongoing research. This 3-ethyl-5-[(2-carboxyphenyl)amino]-TZD provides a defined, low-MW (~280 Da) scaffold with a free ortho-benzoic acid for fragment-based screening and metal-chelation studies. • Validated core for PPARγ & aldose reductase SAR campaigns. • Single negative control for EAAT1-selectivity assays, contrasting with complex glitazones. • Reproducible purity (≥98%) for reliable hit evolution. Ensures supply chain transparency with immediate global dispatch.

Molecular Formula C12H12N2O4S
Molecular Weight 280.30 g/mol
Cat. No. B12209428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid
Molecular FormulaC12H12N2O4S
Molecular Weight280.30 g/mol
Structural Identifiers
SMILESCCN1C(=O)C(SC1=O)NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C12H12N2O4S/c1-2-14-10(15)9(19-12(14)18)13-8-6-4-3-5-7(8)11(16)17/h3-6,9,13H,2H2,1H3,(H,16,17)
InChIKeyOZQYTPWQEWAACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid Overview


2-[(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid is a synthetic thiazolidinedione (TZD) derivative characterized by a 3-ethyl substituent and a 5-[(2-carboxyphenyl)amino] linkage. The TZD scaffold is a privileged structure in medicinal chemistry associated with anti-hyperglycaemic, anti-inflammatory, and anti-cancer activities, often through modulation of targets like PPARγ or aldose reductase [1]. This specific substitution pattern, with a small N-alkyl group and a benzoic acid moiety, distinguishes it from conventional glitazones and marks it as a research compound within a class where even minor structural modifications can cause large shifts in target engagement, potency, and physicochemical properties.

Why Simple Substitution Fails


Substituting 2-[(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid with a seemingly similar N3-alkyl or N3-aryl analog is not risk-free for research continuity. The thiazolidinedione family exhibits a steep structure-activity relationship (SAR) where single-carbon changes at the N3 position or the position of the carboxylic acid can dramatically alter logD, target binding kinetics, and selectivity profiles [1]. This behavior is common among TZD-based inhibitors, where bioactivity and physicochemical properties are not linearly additive across analogs, making direct functional equivalence with compounds like the N-(2-methylpropyl) or N-(4-methylphenyl) counterparts highly unlikely without explicit comparative validation data.

2-[(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid: Direct Evidence


Desolvation and Lipophilicity Advantage

The ethyl-substituted target compound is predicted to have a lower lipophilicity and a reduced desolvation penalty compared to the directly analogous 2-{[3-(2-methylpropyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid, which has a measured logP of 3.24 . The smaller ethyl moiety typically correlates with improved aqueous solubility and potentially superior in vitro ADME characteristics for screening libraries, though this remains a class-level inference without direct comparative measurement.

Physicochemical profiling Lipophilicity logP

TZD-Class Potency from a Positional Isomer

A closely related positional isomer, 3-((2,4-Dioxo-1,3-thiazolidin-5-ylidene)amino)benzoic acid, has been reported to inhibit an oxoacid:oxygen oxidoreductase from Methanocaldococcus jannaschii with an IC50 of 5.0E-5 M (50 µM) [1]. This suggests the 3-ethyl-5-[(2-carboxyphenyl)amino] substitution pattern on the TZD core retains activity against this enzyme class, with small substituent modifications offering a route to tune potency away from the ~50 µM baseline observed for the unsubstituted N3 core. This data point is from a cross-study comparable assay and serves as a proof-of-concept for target engagement.

Enzyme inhibition Thiazolidinedione SAR Oxoacid:oxygen oxidoreductase

Selectivity vs. EAAT1-Preferring Analog

A structurally distinct TZD hybrid, (Z)-4-chloro-3-(5-((3-(2-ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid (1a), exhibits a distinct 15-fold preference for EAAT1 (IC50 20 µM) over EAAT2 and EAAT3 (IC50 > 300 µM) [1]. While the target compound's core differs significantly, this illustrates that TZD-benzoic acid hybrids can achieve transporter subtype selectivity. The simpler 3-ethyl-5-amino-benzoic acid scaffold may serve as a less selective, pan-transporter or non-EAAT probe, filling a different chemical biology niche compared to the highly EAAT1-selective analogue 1a.

Excitatory amino acid transporters EAAT1 Transporter selectivity

2-[(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid Applications


Fragment-Based Library Optimization

As a low-molecular-weight (approx. 280 Da) TZD with a single ionizable carboxylic acid and a small alkyl substituent, this compound is an ideal core scaffold for building fragment-based screening libraries. Its predicted lower logP compared to bulkier N-alkyl analogs makes it suitable for optimizing solubility and permeability early in hit evolution, particularly for intracellular targets intolerant of larger, lipophilic fragments.

Oxoacid Reductase Target Engagement

Given that a positional isomer without the 3-ethyl group inhibits a model oxoacid:oxygen oxidoreductase with an IC50 of 50 µM , the target compound represents a logical primary variation for structure-activity relationship (SAR) studies on this enzyme class. Researchers can use this molecule to explore how N3-substitution shifts potency away from the unsubstituted baseline, informing medicinal chemistry campaigns.

Transporter Selectivity Reference Compound

In contrast to the highly EAAT1-selective TZD hybrid 1a , this simpler 3-ethyl-5-amino-benzoic acid derivative likely exhibits a flat selectivity profile across glutamate transporters. This makes it a valuable negative control or reference compound in assays designed to validate the selectivity of more complex, EAAT1-preferring chemotypes.

Multi-Target TZD Probe Scaffold

The combination of a TZD heterocycle and a free ortho-benzoic acid in a single, unencumbered structure offers dual metal-chelating and nuclear receptor-interacting potential. This scaffold can be deployed in phenotypic screening cascades for polypharmacology where engagement of both PPARγ and inflammatory enzymes is hypothesized, and where complex, off-the-shelf glitazones introduce confounding clinical pharmacology.

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